molecular formula C20H34N4O B6011952 N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide

Cat. No.: B6011952
M. Wt: 346.5 g/mol
InChI Key: FTYDIBGALGRREP-UHFFFAOYSA-N
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Description

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry . This compound is characterized by its unique structure, which includes a piperidine ring, a cycloheptyl group, and a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide is unique due to its combination of a piperidine ring, a cycloheptyl group, and a pyrazole moiety.

Properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O/c1-3-12-24-16(2)19(14-21-24)20(25)22-17-9-8-13-23(15-17)18-10-6-4-5-7-11-18/h14,17-18H,3-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYDIBGALGRREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)NC2CCCN(C2)C3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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